molecular formula C18H20N2O4S B4769637 2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No.: B4769637
M. Wt: 360.4 g/mol
InChI Key: SDWVRXOBFGUZDO-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNSB and belongs to the class of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of MNSB involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes, including acid-base balance and transport of ions and nutrients across cell membranes.
Biochemical and Physiological Effects:
MNSB has been found to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intracellular pH, and the modulation of ion transport across cell membranes. These effects have potential applications in various fields, including cancer therapy, neurological disorders, and metabolic diseases.

Advantages and Limitations for Lab Experiments

MNSB has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the research on MNSB, including the development of more potent and selective analogs, the investigation of its potential applications in cancer therapy and neurological disorders, and the exploration of its pharmacokinetics and toxicity in vivo. Additionally, the development of novel synthetic methods for MNSB and its analogs could lead to improved yields and cost-effectiveness.
Conclusion:
In conclusion, MNSB is a promising compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to several biochemical and physiological effects. Despite its limitations, MNSB has several advantages for lab experiments and has several potential future directions for research.

Scientific Research Applications

MNSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in various physiological processes.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-5-2-3-8-17(14)18(21)19-15-6-4-7-16(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWVRXOBFGUZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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